

CAS number for (2-(1H-indol-2-yl)phenyl)methanol

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Compound of Interest

Compound Name: (2-(1H-indol-2-yl)phenyl)methanol

Cat. No.: B11883716

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An In-depth Technical Guide on (2-(1H-indol-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific CAS number for **(2-(1H-indol-2-yl)phenyl)methanol** has not been publicly documented, suggesting it may be a novel compound. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds and the known biological activities of the 2-phenylindole scaffold.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. [1][2][3] The 2-phenylindole moiety, in particular, is a recognized "privileged structure" in drug discovery, known to interact with various biological targets.[4] Derivatives of 2-phenylindole have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This technical guide focuses on the hypothetical compound **(2-(1H-indol-2-yl)phenyl)methanol**, providing a detailed exploration of its potential synthesis, physicochemical properties, and pharmacological profile based on the extensive research conducted on structurally related molecules.

Physicochemical Properties (Predicted)

While experimental data for **(2-(1H-indol-2-yl)phenyl)methanol** is unavailable, its physicochemical properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in biological systems and for the design of future studies.

Property	Predicted Value
Molecular Formula	C ₁₅ H ₁₃ NO
Molecular Weight	223.27 g/mol
Appearance	Expected to be a solid at room temperature
Solubility	Likely soluble in organic solvents like dichloromethane, ethanol, and DMSO. ^[5]
LogP (Octanol/Water)	Estimated to be in the range of 2.5 - 3.5

Proposed Synthetic Routes

The synthesis of **(2-(1H-indol-2-yl)phenyl)methanol** can be approached through several established methods for constructing the 2-arylindole core. Two plausible and versatile synthetic strategies are the Fischer indole synthesis and a palladium-catalyzed cross-coupling reaction.

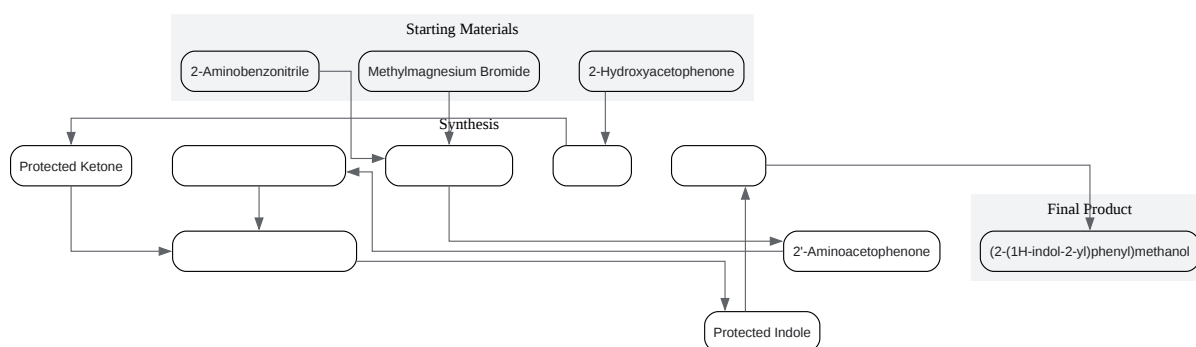
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indoles from an arylhydrazine and a ketone or aldehyde.^{[6][7]}

Experimental Protocol:

- **Synthesis of 2'-Aminoacetophenone:** This starting material can be synthesized from 2-aminobenzonitrile via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.
- **Diazotization and Reduction:** The 2'-aminoacetophenone is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then reduced in situ with a reducing agent like tin(II) chloride to yield (2-acetylphenyl)hydrazine.

- **Condensation and Cyclization:** The (2-acetylphenyl)hydrazine is condensed with a suitable ketone, in this case, a protected form of 2-hydroxyacetophenone (e.g., 2-(methoxymethoxy)acetophenone), in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid).[6] The reaction mixture is heated to induce cyclization and formation of the indole ring.
- **Deprotection:** The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic hydrolysis for a methoxymethyl ether) to yield the final product, **(2-(1H-indol-2-yl)phenyl)methanol**.



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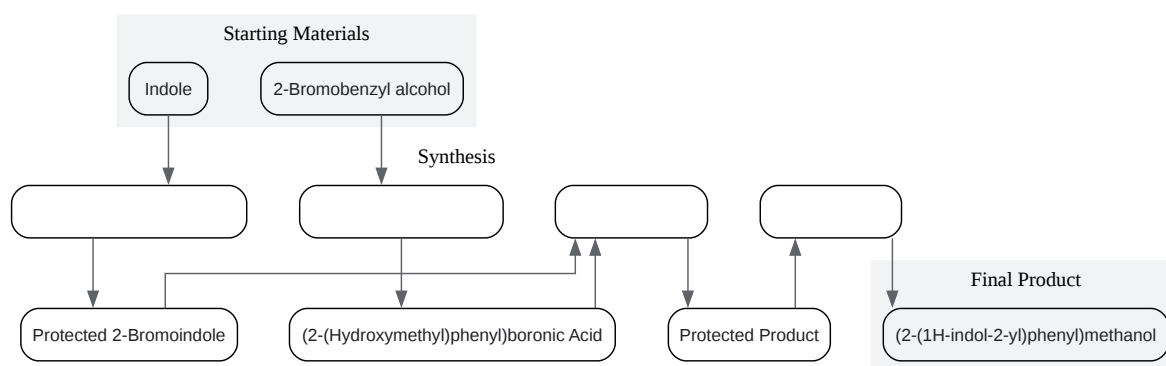
Caption: Proposed Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modern and highly versatile approach to forming carbon-carbon bonds.[8][9][10][11]

Experimental Protocol:

- **Synthesis of 2-Bromoindole:** Indole can be selectively brominated at the 2-position using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The indole nitrogen should be protected, for instance with a tosyl or Boc group, to direct the bromination and prevent side reactions.
- **Synthesis of (2-(Hydroxymethyl)phenyl)boronic Acid:** This can be prepared from 2-bromobenzyl alcohol by protection of the alcohol, followed by lithium-halogen exchange and reaction with a trialkyl borate, and subsequent deprotection.
- **Suzuki-Miyaura Coupling:** The protected 2-bromoindole is coupled with (2-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), a base (e.g., K_2CO_3 or Cs_2CO_3), and a suitable solvent system (e.g., dioxane/water or DME).^{[9][12][13]}
- **Deprotection:** The protecting group on the indole nitrogen is removed to afford the final product.

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Caption: Proposed Suzuki Coupling Synthetic Workflow.

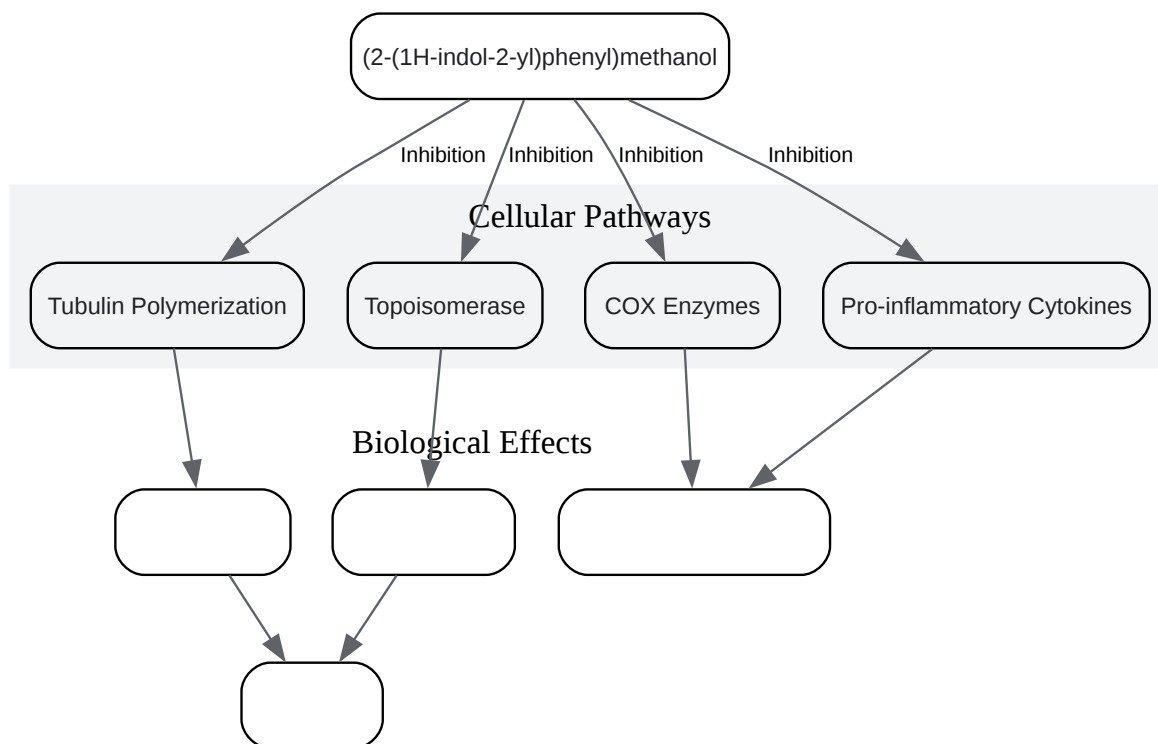
Potential Biological Activities and Signaling Pathways

The pharmacological profile of **(2-(1H-indol-2-yl)phenyl)methanol** can be inferred from the extensive research on 2-phenylindole derivatives. These compounds are known to exhibit a range of biological activities.[\[4\]](#)[\[14\]](#)

Biological Activity	Potential Mechanism of Action
Anticancer	Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. [5] Induction of apoptosis through DNA intercalation and inhibition of topoisomerase enzymes. [5] Some indole derivatives have shown activity against drug-resistant cancer cells. [15] [16] [17]
Anti-inflammatory	Inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF- α . [18] [19] [20] [21] [22] Potential inhibition of cyclooxygenase (COX) enzymes. [22]
Antimicrobial	2-Phenylindole derivatives have shown activity against various bacterial strains. [5]
Antiviral	Some 2-phenylindoles have demonstrated antiviral activity, for instance, against the Hepatitis B virus (HBV) by inhibiting viral replication. [5]

Potential Signaling Pathways in Cancer

Based on the known mechanisms of 2-phenylindole derivatives, **(2-(1H-indol-2-yl)phenyl)methanol** could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.



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Caption: Potential Signaling Pathways Modulated by the Compound.

Logical Framework for Drug Development

The development of a novel compound like **(2-(1H-indol-2-yl)phenyl)methanol** into a therapeutic agent would follow a structured drug discovery and development pipeline.



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Caption: Logical Drug Development Workflow.

Conclusion

While **(2-(1H-indol-2-yl)phenyl)methanol** remains a hypothetical compound in the absence of published data, its structural features strongly suggest a promising pharmacological profile. Drawing parallels with the well-established bioactivities of 2-phenylindoles, it is plausible that this molecule could exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for its synthesis and future investigation. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

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